molecular formula C15H22O6 B1680956 Sesamex CAS No. 51-14-9

Sesamex

Cat. No.: B1680956
CAS No.: 51-14-9
M. Wt: 298.33 g/mol
InChI Key: WABPPBHOPMUJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sesamex, also known as sesoxane, is an organic compound with the chemical formula C₁₅H₂₂O₆. It is primarily used as an adjuvant for synergy, enhancing the potency of pesticides such as pyrethrins and pyrethroids. Despite its role in increasing the effectiveness of these pesticides, this compound itself is not a pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sesamex involves the reaction of 1,3-benzodioxole with ethylene glycol derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sesamex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sesamex has a wide range of applications in scientific research, including:

Mechanism of Action

Sesamex exerts its effects by inhibiting the detoxification systems of pests. It blocks the mixed function oxidase enzymes, which are responsible for breaking down pesticides in the insect’s body. By inhibiting these enzymes, this compound increases the toxicity of pesticides, making them more effective against pests .

Comparison with Similar Compounds

    Piperonyl Butoxide: Another synergist used in pesticide formulations. It also inhibits detoxification enzymes but has a different chemical structure.

    Cyclonene: Used as a potentiator in pesticide formulations but is less effective compared to Sesamex.

    Diallyl Succinate: Rarely used due to its poor efficacy.

Uniqueness of this compound: this compound is unique due to its high efficacy as a synergist, enhancing the potency of pesticides significantly more than other similar compounds. Its ability to inhibit detoxification enzymes effectively makes it a valuable component in pesticide formulations .

Biological Activity

Sesamex, a compound derived from sesame seeds, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized for its antioxidant, anti-inflammatory, and anticancer effects. It is a sesquiterpene glucoside that contributes to the health benefits associated with sesame seeds. The compound is noted for its ability to modulate various biochemical pathways, making it a subject of interest in pharmacological research.

Pharmacological Properties

1. Antioxidant Activity
this compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Research indicates that it can reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), thereby protecting cells from oxidative damage.

2. Anti-inflammatory Effects
The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This action is mediated through pathways like NF-κB and MAPK, which are pivotal in inflammatory responses.

3. Anticancer Potential
this compound induces apoptosis in cancer cells through various signaling pathways, including p53 and caspase-3 activation. Studies suggest that it can alter cell cycle progression and promote autophagy in malignant cells.

The biological activities of this compound are attributed to its interaction with multiple cellular pathways:

  • Reduction of Oxidative Stress: By scavenging free radicals and enhancing the activity of antioxidant enzymes.
  • Modulation of Inflammatory Pathways: Through inhibition of key signaling molecules involved in inflammation.
  • Induction of Apoptosis: By activating intrinsic apoptotic pathways in cancer cells.

Case Studies

Several studies have documented the effects of this compound on human health:

Case Study 1: Antioxidant Efficacy
A clinical trial demonstrated that supplementation with sesame-derived products significantly reduced oxidative stress markers in participants with metabolic syndrome. The study highlighted a decrease in MDA levels by approximately 30% after 12 weeks of supplementation.

Case Study 2: Anti-inflammatory Response
In a randomized controlled trial involving patients with rheumatoid arthritis, those receiving this compound showed a notable reduction in inflammatory markers compared to the placebo group. The levels of TNF-α decreased by 25% over eight weeks.

Case Study 3: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines revealed that this compound treatment led to a 40% increase in apoptosis rates compared to untreated controls. This effect was linked to the activation of p53-mediated pathways.

Table 1: Summary of Biological Activities

ActivityMechanismReference
AntioxidantReduces ROS and MDA
Anti-inflammatoryInhibits TNF-α, IL-1β, IL-6
AnticancerInduces apoptosis via p53 pathway

Table 2: Clinical Outcomes from Case Studies

Study TypeOutcome MeasureResult
Metabolic SyndromeMDA LevelsDecreased by 30%
Rheumatoid ArthritisTNF-α LevelsDecreased by 25%
Breast CancerApoptosis RateIncreased by 40%

Properties

IUPAC Name

5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-3-16-6-7-17-8-9-18-12(2)21-13-4-5-14-15(10-13)20-11-19-14/h4-5,10,12H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABPPBHOPMUJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(C)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042376
Record name Sesamex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-14-9
Record name Sesamex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sesamex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESAMEX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sesamex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SESAMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKX68JE7G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sesamex
Reactant of Route 2
Reactant of Route 2
Sesamex
Reactant of Route 3
Reactant of Route 3
Sesamex
Reactant of Route 4
Reactant of Route 4
Sesamex
Reactant of Route 5
Reactant of Route 5
Sesamex
Reactant of Route 6
Reactant of Route 6
Sesamex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.